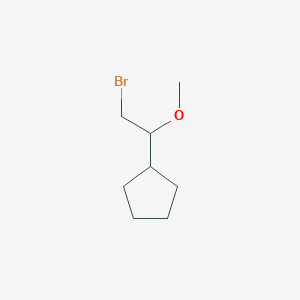
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a compound that exhibits diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide involves several key steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through Pictet-Spengler cyclization, which forms the 3,4-dihydroisoquinoline moiety.
Thiophene Substitution: Following this, the thiophene ring is introduced through a Friedel-Crafts alkylation reaction.
Final Sulfonamide Formation: The final step involves the formation of the sulfonamide by reacting the intermediate with a suitable sulfonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, these steps are optimized for yield and purity. The use of continuous flow reactors and optimized catalytic systems is common to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene and isoquinoline moieties may be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine, utilizing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with various nucleophiles under appropriate conditions to modify its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Modified sulfonamide derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and drug design.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Wirkmechanismus
The mechanism of action of this compound involves:
Molecular Targets: It primarily targets specific enzymes or receptors in biological systems.
Pathways Involved: By binding to these targets, the compound can inhibit or modulate specific biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds such as:
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
N-(2-(3,4-dihydroisoquinolin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
It stands out due to its distinct structural features which contribute to unique reactivity and biological activity profiles
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c26-29(27,15-12-19-6-2-1-3-7-19)24-16-23(22-11-14-28-18-22)25-13-10-20-8-4-5-9-21(20)17-25/h1-9,11,14,18,23-24H,10,12-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETOONNMLVQLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663662.png)


![7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2663671.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline](/img/structure/B2663673.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2663675.png)
![3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2663676.png)
![2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2663678.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2663679.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2663680.png)
